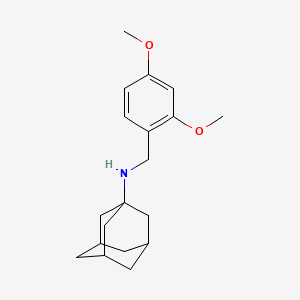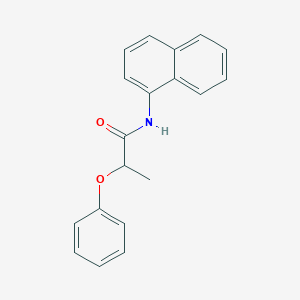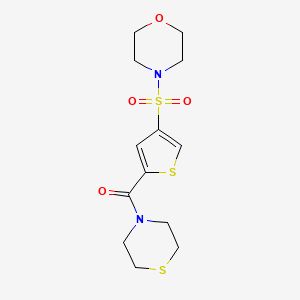
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: is a synthetic organic compound that features a unique structure combining an adamantyl group and a dimethoxybenzylamine moiety The adamantyl group is a tricyclic hydrocarbon known for its rigidity and stability, while the dimethoxybenzylamine group introduces aromaticity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE typically involves the following steps:
Formation of the Adamantylamine Intermediate: The synthesis begins with the preparation of 1-adamantylamine. This can be achieved by the reduction of 1-adamantyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.
Formation of the Dimethoxybenzylamine Intermediate: Separately, 2,4-dimethoxybenzylamine is synthesized by the reduction of 2,4-dimethoxybenzaldehyde using a reducing agent like sodium borohydride.
Coupling Reaction: The final step involves the coupling of 1-adamantylamine with 2,4-dimethoxybenzylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of 1-adamantylamine attacks the benzyl halide derivative of 2,4-dimethoxybenzylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反应分析
Types of Reactions
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the dimethoxybenzylamine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the dimethoxybenzylamine moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.
相似化合物的比较
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: can be compared with other similar compounds, such as:
N-(1-ADAMANTYL)-N-BENZYLAMINE: Lacks the methoxy groups, resulting in different reactivity and binding properties.
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYPHENYL)AMINE: Similar structure but with a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
The uniqueness of This compound lies in its combination of the adamantyl and dimethoxybenzylamine groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-4-3-16(18(8-17)22-2)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSKPCVYSFFZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5167496.png)
![(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5167506.png)
![4-methyl-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B5167508.png)
![N-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5167510.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5167534.png)
![2-[(4-ethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5167535.png)
![2,2'-[4-(4-carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]dibenzoic acid](/img/structure/B5167542.png)
![Methyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5167544.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5167550.png)
![N~2~-[4-(dimethylamino)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide](/img/structure/B5167558.png)

![4-benzyl-1-{3-[1-(2-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5167566.png)
![{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5167580.png)
